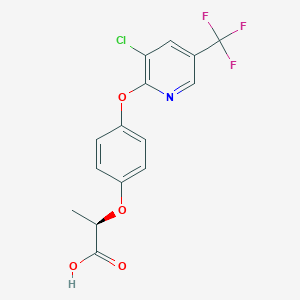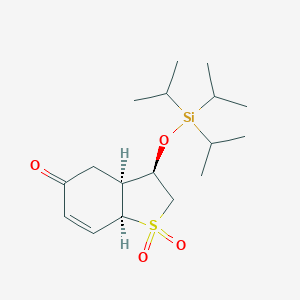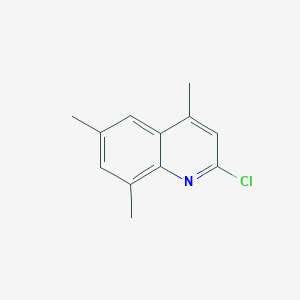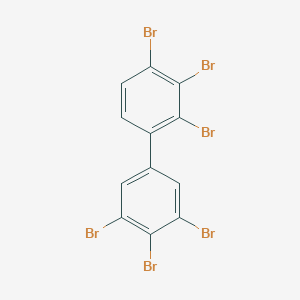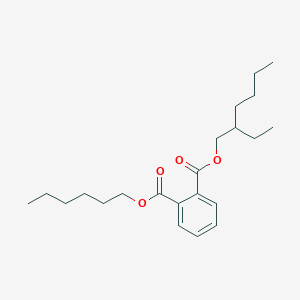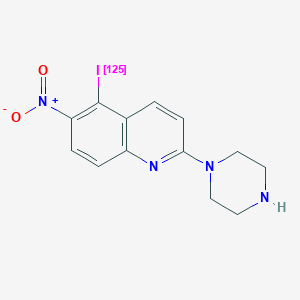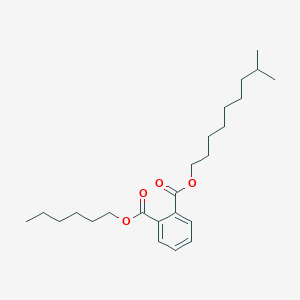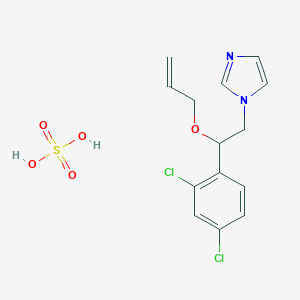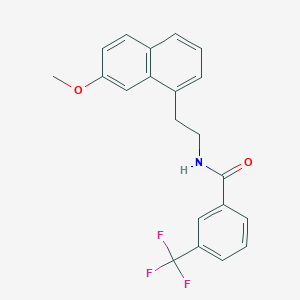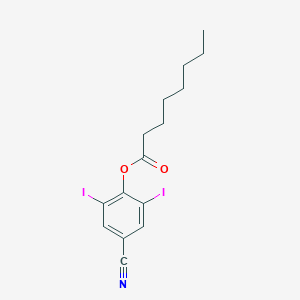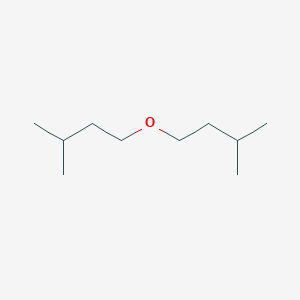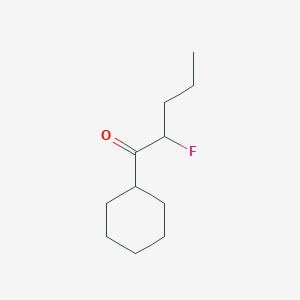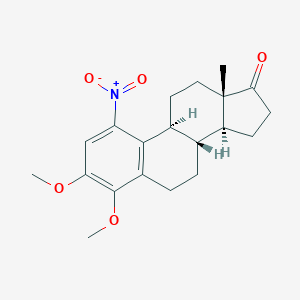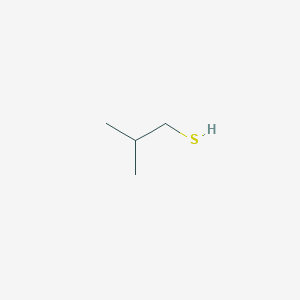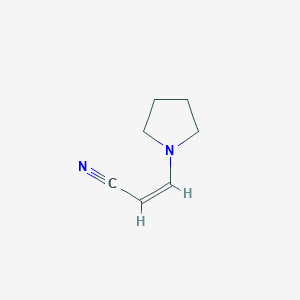
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, also known as PPEN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPEN is a nitrile derivative of pyrrolidine, a five-membered heterocyclic compound that is commonly found in natural products and pharmaceuticals. PPEN has been identified as a potential tool for studying the function of certain ion channels in the nervous system, and its synthesis and properties have been extensively studied.
作用机制
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile works by binding to the extracellular domain of ASIC channels, preventing the influx of ions and subsequent depolarization of the neuron. This mechanism of action is similar to other ASIC inhibitors, but (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to be more potent and selective than other compounds. The exact binding site and mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile are still being studied, but it is clear that this compound has a unique ability to selectively block ASIC function.
生化和生理效应
The biochemical and physiological effects of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile are primarily related to its ability to block ASIC function. By inhibiting these channels, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to reduce pain sensation in animal models of chronic pain. Additionally, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to have neuroprotective effects in models of stroke and epilepsy, suggesting that this compound may have therapeutic potential for a range of neurological disorders.
实验室实验的优点和局限性
One advantage of using (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile in lab experiments is its high potency and selectivity for ASIC channels. This makes it a valuable tool for studying the function of these channels in various disease states. However, one limitation of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile is still being studied, so there may be other effects of this compound that are not yet fully understood.
未来方向
There are many potential future directions for research involving (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile. One area of interest is the development of new ASIC inhibitors based on the structure of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile. By modifying the chemical structure of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, it may be possible to create new compounds with even greater potency and selectivity for ASIC channels. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile and its potential therapeutic applications in neurological disorders. Finally, there is a need for more studies on the safety and toxicity of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, particularly in the context of long-term use and potential clinical applications.
合成方法
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile can be synthesized through a multi-step process involving the reaction of pyrrolidine with various reagents. One common method involves the reaction of pyrrolidine with acrylonitrile in the presence of a base catalyst, followed by purification and isolation of the desired product. Other methods involve the use of different reagents and reaction conditions, but all involve the conversion of pyrrolidine to the nitrile derivative.
科学研究应用
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been used extensively in scientific research to study the function of certain ion channels in the nervous system. Specifically, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to selectively block the function of the acid-sensing ion channel (ASIC), which plays a critical role in pain sensation and other physiological processes. By blocking ASIC function, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been used to study the role of these channels in various disease states, including chronic pain, epilepsy, and stroke.
属性
CAS 编号 |
128957-41-5 |
|---|---|
产品名称 |
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile |
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
(Z)-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-9-5-1-2-6-9/h3,7H,1-2,5-6H2/b7-3- |
InChI 键 |
CVVPDNZTPNTUDH-CLTKARDFSA-N |
手性 SMILES |
C1CCN(C1)/C=C\C#N |
SMILES |
C1CCN(C1)C=CC#N |
规范 SMILES |
C1CCN(C1)C=CC#N |
同义词 |
2-Propenenitrile,3-(1-pyrrolidinyl)-,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



